1-Methoxy-3-phenylpropane

Description

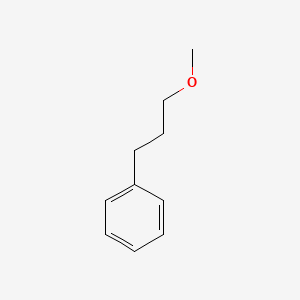

1-Methoxy-3-phenylpropane (CAS# 2046-33-5), also known as (3-methoxypropyl)benzene, is an aromatic ether with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Its structure consists of a methoxy group (-OCH₃) attached to a three-carbon propyl chain linked to a benzene ring. Key identifiers include:

- SMILES: COCCCc1ccccc1

- InChIKey: FWJPBLZTIQGEGB-UHFFFAOYSA-N

- LogP (octanol-water): 2.70 ± 0.30, indicating moderate lipophilicity .

This compound is primarily utilized in organic synthesis and material science research due to its ether functional group, which confers stability and reactivity in nucleophilic substitution reactions. Experimental characterization methods such as FT-IR, NMR, and UV-vis spectroscopy are commonly employed to study its vibrational and electronic properties .

Properties

CAS No. |

2046-33-5 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3-methoxypropylbenzene |

InChI |

InChI=1S/C10H14O/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

InChI Key |

FWJPBLZTIQGEGB-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- LogP Trends : The methoxy ether group in this compound reduces lipophilicity compared to butoxybenzene (LogP 3.18), as shorter alkyl chains decrease hydrophobic interactions .

- Positional Isomerism : 1-Methoxy-4-propylbenzene (LogP 2.92) demonstrates how para-substitution alters electronic properties, enhancing resonance stabilization compared to the meta-substituted this compound .

- Functional Group Impact : The ketone in 1-(3-methoxyphenyl)propan-1-one introduces polarity, lowering LogP (1.91) and enabling hydrogen bonding, which is absent in ethers .

Spectroscopic and Electronic Properties

- This compound : FT-IR spectra show characteristic C-O-C stretching at 1100–1250 cm⁻¹ and aromatic C-H bends near 700–900 cm⁻¹. UV-vis absorption maxima occur at ~270 nm due to π→π* transitions in the benzene ring .

- Chalcone Derivatives (e.g., MPNP): Compounds like 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone exhibit extended conjugation, resulting in red-shifted UV-vis peaks (~350 nm) and enhanced nonlinear optical (NLO) properties compared to simple ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.